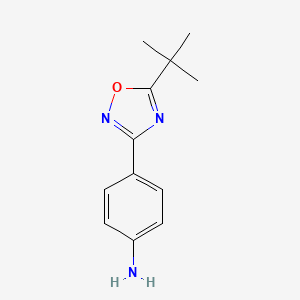
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline” is a compound with the CAS Number: 498547-96-9 . It has a molecular weight of 217.27 . The compound is in the form of a powder and is stored at room temperature . It has been used in the pharmaceutical industry and drug discovery .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as “4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline”, has been achieved through various methods . One approach involves the heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters in the presence of NH4F/Al2O3 or K2CO3 . Another method uses p-toluenesulfonic acid (PTSA)–ZnCl2 as a catalyst for the synthesis of aniline from amidoximes and organic nitriles .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline” include the heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters . Another reaction involves the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .Physical And Chemical Properties Analysis
“4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline” is a powder stored at room temperature . It has a molecular weight of 217.27 .Scientific Research Applications
Antitumor Activity
The synthesis of novel bioactive 1,2,4-oxadiazole derivatives, including 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline, has shown promising applications in antitumor activity. These compounds have been evaluated for their antitumor potential across various cell lines, with some derivatives demonstrating significant potency. The development of these compounds follows a synthetic pathway that involves multiple steps, including the transformation of tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile to produce the desired oxadiazole derivatives. The antitumor efficacy of these compounds is assessed through in vitro monolayer cell-survival and proliferation assays, highlighting their potential as therapeutic agents against cancer (Maftei et al., 2013). A related study also explores novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anticancer activity and further emphasizing the versatility of the oxadiazole scaffold in medicinal chemistry (Maftei et al., 2016).
Antioxidant Activity
Research into 1,3,4-oxadiazole derivatives has also uncovered their potential as antioxidants. Synthesis of new compounds bearing 2,6-di-tert-butylphenol moieties and their subsequent evaluation for antioxidant activity have shown that some of these derivatives possess significant free-radical scavenging ability. This discovery opens up avenues for the use of oxadiazole derivatives as protective agents against oxidative stress-related diseases. The antioxidant properties of these compounds are confirmed through DPPH and ferric reducing antioxidant power (FRAP) assays, indicating their effectiveness in neutralizing free radicals (Shakir et al., 2014).
Photophysical Properties and Applications
The photophysical properties of 1,3,4-oxadiazole derivatives have been extensively studied, with particular emphasis on their application in organic light-emitting diodes (OLEDs) and fluorescence resonance energy transfer (FRET) systems. Novel green light-emitting oxadiazole compounds have been synthesized and characterized, demonstrating their utility in FRET with ZnSe/ZnS quantum dots as donors. This research highlights the potential of oxadiazole derivatives in developing advanced photonic materials and devices, offering insights into the manipulation of their photophysical properties for specific applications (Pujar et al., 2017).
Polymerization Monomers
Oxadiazole derivatives have been explored as monomers for oxidative and radical polymerizations. The synthesis of (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selective reduction of nitro groups in oxadiazole compounds provides a pathway to creating new polymeric materials. These amines offer a promising foundation for developing polymers with tailored properties for various industrial and technological applications (Tarasenko et al., 2017).
Safety and Hazards
The safety information for “4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
The 1,2,4-oxadiazole derivatives have attracted considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . The interest in their biological application has doubled in the last fifteen years . Thus, they present a promising framework for novel drug development .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole ring structure have been found to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
1,2,4-oxadiazoles are known to exhibit higher hydrolytic and metabolic stability , which may enhance their interaction with their targets.
Biochemical Pathways
Given the broad biological activity of 1,2,4-oxadiazole compounds , it is likely that multiple pathways could be influenced.
Pharmacokinetics
1,2,4-oxadiazoles are known for their high metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
Some 1,2,4-oxadiazole analogs have been tested for antitumor activity and have shown promising results .
Action Environment
The stability of 1,2,4-oxadiazoles could potentially be influenced by factors such as ph and temperature .
properties
IUPAC Name |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPLJDEDDWRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2951285.png)
![2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2951286.png)

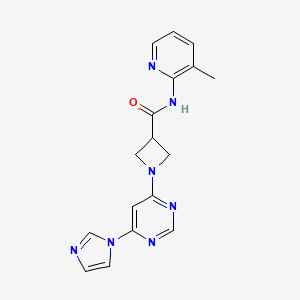
![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)
![Ethyl 2-[2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2951292.png)
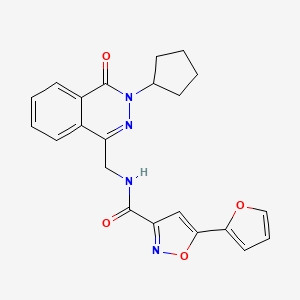
![Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate](/img/structure/B2951298.png)
![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B2951300.png)
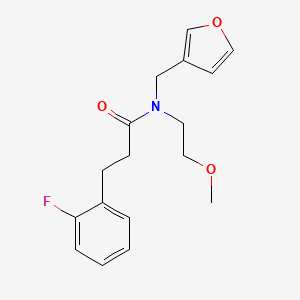
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate](/img/structure/B2951303.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2951304.png)
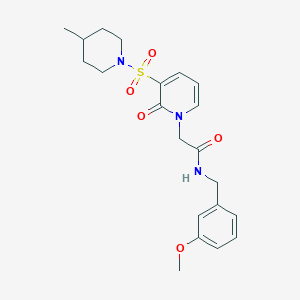
![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B2951306.png)